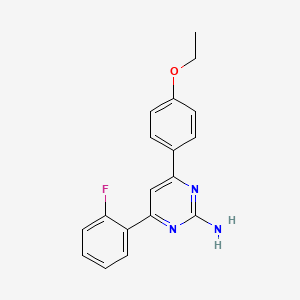
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4-CPF) is an organic compound that is an important component in many scientific research applications. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a biochemical and physiological agent, and in laboratory experiments. This article will provide an overview of 4-CPF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of organic chemistry, pharmacology, and biochemistry. It is used in the synthesis of other compounds, as a biochemical and physiological agent, and in laboratory experiments. It has been used to study the effects of various drugs on the body, as a tool to study the molecular mechanisms of various diseases, and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition can lead to changes in the metabolism of drugs and other compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins. Additionally, it has been found to have an effect on the activity of certain enzymes, which can lead to changes in the activity of certain metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a stable compound, so it can be stored and used over long periods of time. However, it is important to note that it is a relatively toxic compound, and it should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential as a therapeutic agent, as well as its potential side effects. Additionally, further research could be done to explore the potential uses of 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine in the synthesis of other compounds. Finally, further research could be done to explore the potential of 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine as a diagnostic tool.
Métodos De Síntesis
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods, including the condensation of 2-chlorophenylacetic acid and 2-furancarboxaldehyde, the condensation of 2-chlorophenylacetic acid and 2-furanmethanol, or the condensation of 2-chlorophenylacetic acid and 2-furanmethanethiol. In each case, the reaction yields 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine as the primary product.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBGUFRHYXLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)







